2-(3-bromophenyl)-N'-hydroxyethanimidamide
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Overview
Description
2-(3-bromophenyl)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of amidines It features a bromophenyl group attached to an ethanimidamide moiety, with a hydroxy group on the nitrogen atom
Scientific Research Applications
2-(3-bromophenyl)-N’-hydroxyethanimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It serves as a probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various proteins, including the genome polyprotein in hepatitis c virus genotype 1b .
Mode of Action
Based on the structure of the compound, it may be involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, including those involved in carbon–carbon bond formation .
Result of Action
Similar compounds have been found to have various effects, such as the formation of new carbon–carbon bonds .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N’-hydroxyethanimidamide typically involves the following steps:
Bromination: The starting material, 3-bromoaniline, is prepared by brominating aniline using bromine in the presence of a suitable catalyst.
Formation of Ethanimidamide: The brominated aniline is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate.
Hydrolysis: The ethyl carbamate is hydrolyzed under acidic or basic conditions to yield the ethanimidamide.
Hydroxylation: Finally, the ethanimidamide is hydroxylated using hydroxylamine hydrochloride in the presence of a base to obtain 2-(3-bromophenyl)-N’-hydroxyethanimidamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a nitroso or nitro derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-N’-hydroxyethanimidamide
- 2-(3-chlorophenyl)-N’-hydroxyethanimidamide
- 2-(3-bromophenyl)-N’-hydroxypropanimidamide
Uniqueness
2-(3-bromophenyl)-N’-hydroxyethanimidamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the hydroxy group on the ethanimidamide moiety also adds to its distinct chemical properties.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromophenyl)-N'-hydroxyethanimidamide involves the reaction of 3-bromobenzaldehyde with hydroxylamine hydrochloride to form 3-bromo-N-hydroxybenzylideneimine, which is then reacted with ethylamine to form 2-(3-bromophenyl)-N'-hydroxyethanimidamide.", "Starting Materials": ["3-bromobenzaldehyde", "hydroxylamine hydrochloride", "ethylamine"], "Reaction": ["Step 1: React 3-bromobenzaldehyde with hydroxylamine hydrochloride in ethanol to form 3-bromo-N-hydroxybenzylideneimine.", "Step 2: Add ethylamine to the reaction mixture and reflux for several hours to form 2-(3-bromophenyl)-N'-hydroxyethanimidamide.", "Step 3: Isolate the product by filtration and recrystallization."] } | |
CAS No. |
1016493-39-2 |
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI Key |
XCQACIIZCQFPRV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C/C(=N\O)/N |
SMILES |
C1=CC(=CC(=C1)Br)CC(=NO)N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=NO)N |
Origin of Product |
United States |
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